

Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Cleavable Linkers

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Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, dictates the stability, safety, and overall efficacy of the ADC. Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells, a mechanism crucial for maximizing on-target effects while minimizing systemic toxicity. This guide provides an objective comparison of the in vivo and in vitro efficacy of ADCs equipped with different cleavable linker technologies, supported by experimental data and detailed protocols.

The Role and Diversity of Cleavable Linkers

Cleavable linkers are engineered to be stable in the systemic circulation and to undergo scission upon reaching the tumor, triggered by various physiological differences between healthy and cancerous tissues. The choice of linker chemistry is a determining factor in the ADC's therapeutic index.[1][2][3] The primary classes of cleavable linkers include:

Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the widely
used valine-citrulline (Val-Cit) dipeptide, that are recognized and cleaved by proteases like
cathepsin B, which is highly expressed in the lysosomes of tumor cells.[4][5]



- pH-Sensitive Linkers: Often utilizing a hydrazone bond, these linkers are designed to be hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8), leading to payload release.
- Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is reduced and cleaved by the high intracellular concentrations of glutathione found in cancer cells compared to the bloodstream.

A key advantage of cleavable linkers is their ability to induce a "bystander effect". This phenomenon occurs when the released, membrane-permeable payload diffuses from the target antigen-positive cancer cell to kill adjacent antigen-negative cells, which is particularly advantageous in treating heterogeneous tumors.

Quantitative Comparison of ADC Efficacy

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the in vitro and in vivo performance of ADCs with various cleavable linkers.

Table 1: In Vitro Efficacy of ADCs with Different Cleavable Linkers



ADC	Cleavable Linker	Payload	Cancer Cell Line	IC50 (pM)
Trastuzumab ADC	β-galactosidase- cleavable	MMAE	HER2+	8.8
Trastuzumab ADC	Val-Cit	MMAE	HER2+	14.3
Anti-HER2 ADC	Sulfatase- cleavable	MMAE	HER2+	61 and 111
Anti-HER2 ADC	Val-Ala	MMAE	HER2+	92
T-vc-MMAE	Val-Cit	MMAE	N87 (HER2 overexpressing)	~100
T-vc-MMAE	Val-Cit	MMAE	GFP-MCF7 (HER2 low expressing)	~350,000
MYTX-011 (anti- c-MET)	pH-sensitive	MMAE	Various solid tumors	Potent
ADC 11 (anti- HER2)	Mc-VC-PAB	MMAE	MCF-7 (HER2- negative, NE- treated)	Potent

Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers



ADC	Cleavable Linker	Payload	Xenograft Model	Dosing	Tumor Growth Inhibition/R esponse
Trastuzumab ADC	β- galactosidase -cleavable	MMAE	Xenograft mouse model	1 mg/kg	57% and 58% tumor volume reduction
MYTX-011 (anti-c-MET)	pH-sensitive	MMAE	NCI-H1975 & NCI-H1373	Single 2 mg/kg	>3-fold greater efficacy than benchmark ADC
MYTX-011 (anti-c-MET)	pH-sensitive	MMAE	EBC-1 (MET amplified)	Single 0.5 mg/kg	Tumor eradication in all animals
ADC 5 (Exo- EVC)	Exo-EVC- PAB	MMAE	NCI-N87	2.5 mg/kg	Outperformed Mc-VC- PABC-MMAE ADC
Araris Topo 1 ADC	Novel peptide	Topoisomera se 1 inhibitor	Xenograft	104 μg/kg payload	Complete tumor regression
SMARTag ADC (anti- CD79b)	Tandem- cleavage	MMAE	Granta 519 B-cell lymphoma	2 mg/kg	100% complete response (1 durable)
Polatuzumab vedotin	Val-Cit-PABC	MMAE	Granta 519 B-cell lymphoma	2 mg/kg	2 of 6 complete responses (0 durable)
EGCit ADC (anti-HER2)	EGCit	MMAE	Multiple xenografts	-	Greater efficacy than

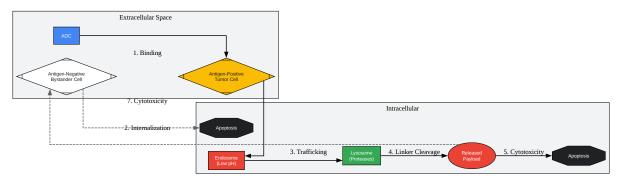


					Kadcyla and Enhertu
IgG1(GH2- 61)-vc-MMAE	Val-Cit	ММАЕ	N87	30 mg/kg (d0, 7, 14)	Almost complete tumor eradication
Cyclodextrin- containing ADCs	Val-Cit	ММАЕ	Karpas-299	1 mg/kg	Greater efficacy than Adcetris®
SMDC	Val-Cit / Val- Ala	ММАЕ	SKRC-52 renal cell carcinoma	-	Substantial tumor inhibition

Visualizing ADC Mechanisms and Experimental Workflows

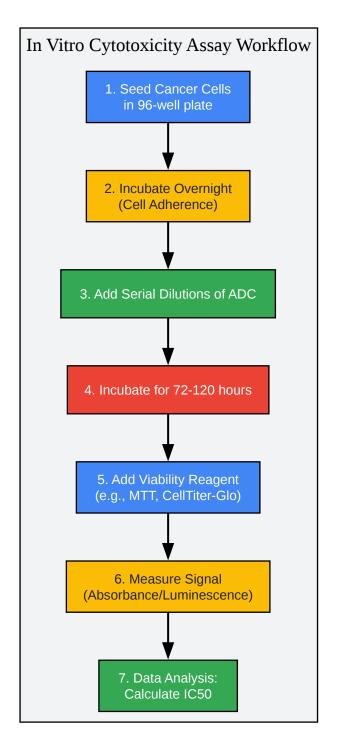
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the ADC mechanism of action and standard experimental workflows.

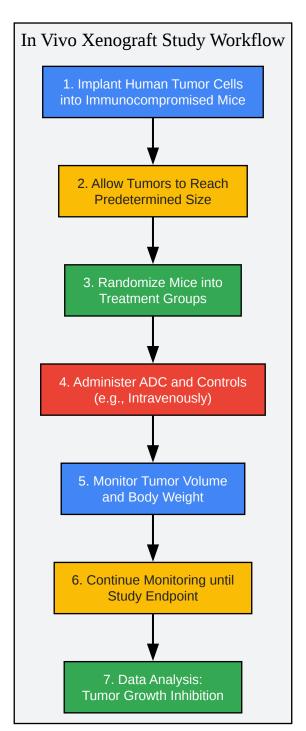




6. Bystander Effect







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